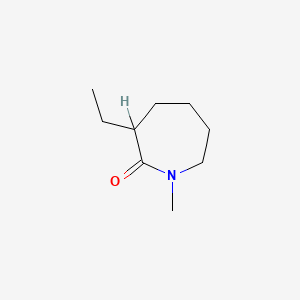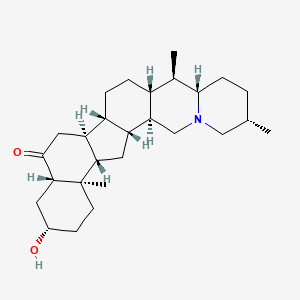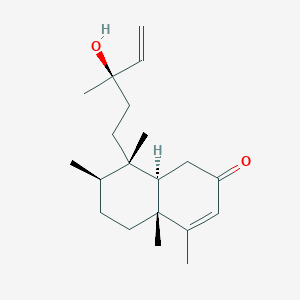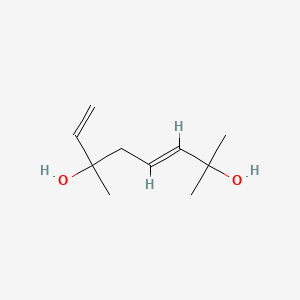
2,6-Dimethyl-3,7-octadiene-2,6-diol
Übersicht
Beschreibung
3, 7-Dimethyl-1, 5-octadien-3, 7-diol, also known as (3E)-2, 6-dimethyl-3, 7-octadiene-2, 6-diol or 1, 5-octadien-3, 7-diol, 3, 7-dimethyl, belongs to the class of organic compounds known as tertiary alcohols. Tertiary alcohols are compounds in which a hydroxy group, -OH, is attached to a saturated carbon atom R3COH (R not H ). 3, 7-Dimethyl-1, 5-octadien-3, 7-diol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 3, 7-dimethyl-1, 5-octadien-3, 7-diol is primarily located in the cytoplasm. 3, 7-Dimethyl-1, 5-octadien-3, 7-diol exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 3, 7-dimethyl-1, 5-octadien-3, 7-diol can be found in alcoholic beverages, fruits, herbs and spices, and papaya. This makes 3, 7-dimethyl-1, 5-octadien-3, 7-diol a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Chemical Properties :
- Takabe, Katagiri, and Tanaka (1975) developed a synthetic method for geraniol and nerol, including 2,6-Dimethyl-3,7-octadiene-2,6-diol, through anionic telomerization of isoprene and the rearrangement of amine oxide (K. Takabe, T. Katagiri, & J. Tanaka, 1975).
- Nguen Kong Khao, Mavrov, and Serebryakov (1989) demonstrated the formal synthesis of serricornine from S-(+)-3,7-dimethyl-1,6-octadiene, a related compound (Nguen Kong Khao, M. V. Mavrov, & E. P. Serebryakov, 1989).
Polymer Science :
- Dipietro and Diedwardo (1966) studied crystalline copolymers of 3-methylbutene and 2,6-Dimethyl-2,7-octadiene, highlighting the potential of 2,6-Dimethyl-3,7-octadiene-2,6-diol in polymer science (J. Dipietro & A. Diedwardo, 1966).
Role in Flavor and Fragrance Industry :
- Knapp, Straubinger, Fornari, Oka, Watanabe, and Winterhalter (1998) identified (S)-3,7-Dimethyl-5-octene-1,7-diol and related oxygenated monoterpenoids from rose petals, a critical component in the flavor and fragrance industry (H. Knapp, M. Straubinger, S. Fornari, Noriaki Oka, N. Watanabe, & P. Winterhalter, 1998).
Biological and Medicinal Research :
- Alissandrakis, Daferera, Tarantilis, Polissiou, and Harizanis (2003) explored the extraction of volatile compounds from citrus flowers and honey, finding significant proportions of 2,6-Dimethyl-3,7-octadiene-2,6-diol. This research highlights the potential biological significance of the compound in natural products (E. Alissandrakis, D. Daferera, P. Tarantilis, M. Polissiou, & P. Harizanis, 2003).
Catalysis and Chemical Reactions :
- Harkal, Jackstell, Nierlich, Ortmann, and Beller (2005) developed a selective dimerization reaction of 1,3-butadiene to produce 1,3,7-octatriene, utilizing a modified palladium carbene catalyst. This work indicates potential applications in catalysis (Surendra Harkal, R. Jackstell, F. Nierlich, Dagmara A. Ortmann, & M. Beller, 2005).
Eigenschaften
IUPAC Name |
(3E)-2,6-dimethylocta-3,7-diene-2,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHJVNDENHRCH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=CCC(C)(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=C/CC(C)(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,7-octadiene-2,6-diol | |
CAS RN |
13741-21-4 | |
| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



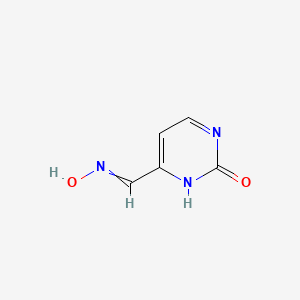






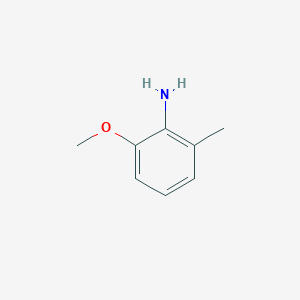
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)
